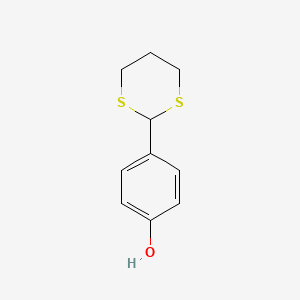

4-(1,3-Dithian-2-yl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-dithian-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10-11H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRKGNLBYVFKKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(SC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398589 | |

| Record name | 4-(1,3-dithian-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57529-05-2 | |

| Record name | 4-(1,3-dithian-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-(1,3-Dithian-2-yl)phenol chemical properties"

An In-depth Technical Guide to the Chemical Properties and Applications of 4-(1,3-Dithian-2-yl)phenol

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional molecule pivotal in modern organic synthesis. We will delve into its fundamental chemical properties, spectroscopic signature, synthesis, and reactivity, with a focus on the practical insights required by researchers and drug development professionals. The narrative emphasizes the causality behind experimental choices and the molecule's role as a self-validating system in complex synthetic pathways.

Core Concepts: A Molecule of Duality

This compound is a crystalline organic compound featuring two key functional groups: a phenol ring and a 1,3-dithiane ring. This unique combination makes it a highly valuable building block in synthetic chemistry.

-

The Phenolic Moiety : The hydroxyl group attached to the benzene ring imparts acidic properties and acts as a powerful directing group in electrophilic aromatic substitution, primarily activating the positions ortho to itself.[1] It also serves as a nucleophilic handle for ether and ester formation. The reactivity of the phenol group can be significantly influenced by solvent polarity.[2]

-

The Dithiane Moiety : The 1,3-dithiane group is not merely a passive substituent; it is a cornerstone of modern synthetic strategy. It functions as a "masked" or protected form of an aldehyde. More importantly, it enables Umpolung , or the inversion of polarity.[3] Typically, a carbonyl carbon is electrophilic. By converting it into a dithiane, the corresponding C2 proton becomes acidic (pKa ≈ 30).[3] Deprotonation with a strong base generates a nucleophilic acyl anion equivalent, a powerful tool for forming carbon-carbon bonds.[3][4]

This duality—the classical reactivity of a phenol and the Umpolung capability of the dithiane—allows for orthogonal synthetic strategies, making this compound a sophisticated precursor for complex target molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral data is fundamental to its application.

Chemical Identity and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 57529-05-2 | [5] |

| Molecular Formula | C₁₀H₁₂OS₂ | [5] |

| Molecular Weight | 212.33 g/mol | [5] |

| Appearance | Yellow to off-white crystals or powder | [6] |

| Melting Point | 114-120 °C | [6][7] |

Note: A related compound, 4-(1,3-dithiolan-2-yl)phenol (a five-membered sulfur heterocycle), has a CAS of 22068-49-1 and a molecular weight of 198.31 g/mol .[8][9][10]

Spectroscopic Characterization

The structural features of this compound give rise to a distinct spectroscopic fingerprint.

-

¹H NMR Spectroscopy : In a typical deuterated solvent like CDCl₃, the proton spectrum would exhibit characteristic signals:

-

Aromatic Protons : Two doublets in the aromatic region (approx. δ 6.8-7.4 ppm), corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.

-

Phenolic Proton : A broad singlet (variable chemical shift, δ ~5-6 ppm, D₂O exchangeable) for the -OH proton.

-

Dithiane Methine Proton : A sharp singlet (approx. δ 5.1-5.4 ppm) for the CH proton at the 2-position of the dithiane ring.

-

Dithiane Methylene Protons : Multiplets in the aliphatic region (approx. δ 1.9-3.2 ppm) for the six protons of the three -CH₂- groups in the dithiane ring.

-

-

¹³C NMR Spectroscopy : The carbon spectrum provides clear evidence of the molecule's symmetry.

-

Aromatic Carbons : Due to the molecule's symmetry, only four signals are expected for the six aromatic carbons.[11] The carbon bearing the hydroxyl group (C1) will be downfield (δ ~155 ppm), followed by the carbon bearing the dithiane (C4), and the two pairs of equivalent carbons (C2/C6 and C3/C5).[11]

-

Dithiane Carbons : Signals corresponding to the C2 methine carbon and the methylene carbons of the dithiane ring will be present in the aliphatic region.

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is excellent for confirming the presence of the key functional groups.[12]

-

O-H Stretch : A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.

-

Aromatic C-H Stretch : Sharp peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch : Peaks just below 3000 cm⁻¹ for the dithiane ring.

-

C=C Stretch : Absorptions in the 1500-1600 cm⁻¹ region for the aromatic ring.

-

C-O Stretch : A strong band around 1200-1250 cm⁻¹.

-

C-S Stretch : Weaker absorptions in the fingerprint region (600-800 cm⁻¹).

-

-

Mass Spectrometry (MS) : In mass spectrometry, the molecule would show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the dithiane group or cleavage of the phenol ring.

Synthesis and Reactivity

Synthesis of this compound

The most direct synthesis involves the acid-catalyzed thioacetalization of 4-hydroxybenzaldehyde with 1,3-propanedithiol. This reaction is a robust and well-established method for protecting carbonyl groups.[13]

Experimental Protocol: Synthesis

-

Setup : To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-hydroxybenzaldehyde (1.0 eq) and a suitable solvent such as toluene or benzene.

-

Reagent Addition : Add 1,3-propanedithiol (1.1 eq) to the solution.

-

Catalyst : Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, PTSA) or a Lewis acid (e.g., BF₃·OEt₂).[13]

-

Reaction : Heat the mixture to reflux. The progress of the reaction is monitored by the collection of water in the Dean-Stark trap.

-

Workup : Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Causality : The use of a Dean-Stark trap is critical. The formation of the thioacetal is a reversible equilibrium reaction. By continuously removing the water byproduct, the equilibrium is driven towards the product side according to Le Châtelier's principle, ensuring a high yield.

Key Reactions and Mechanistic Insight

The utility of this compound stems from the distinct reactivity of its two functional domains.

A. Reactions of the Dithiane Moiety

-

Deprotonation and C-C Bond Formation (Corey-Seebach Reaction) : This is the most powerful application of the dithiane group. The C2 proton is sufficiently acidic to be removed by a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures (-30 to -78 °C) in an anhydrous solvent like THF.[3] This generates a potent carbon nucleophile (a lithiated dithiane) which can react with a wide range of electrophiles.

-

Electrophiles : Alkyl halides, epoxides, aldehydes, ketones, and acid derivatives.[3][4]

-

Significance : This two-step sequence (dithiane formation, lithiation/alkylation) effectively transforms an aldehyde into a ketone or a more complex aldehyde after deprotection. It is a cornerstone of "umpolung" chemistry.

-

-

Deprotection (Dethioacetalization) : The regeneration of the carbonyl group is a crucial final step. The choice of reagent is dictated by the presence of other sensitive functional groups in the molecule.

-

Classic Method : Mercury(II) salts (e.g., HgCl₂/CaCO₃) are highly effective but environmentally hazardous.[14]

-

Oxidative Methods : Reagents like o-iodoxybenzoic acid (IBX), or a combination of 30% hydrogen peroxide with an iodine catalyst in an aqueous micellar system, provide milder and greener alternatives.[13][15][16] These methods are often chemoselective and tolerate various phenol and amine protecting groups.[13][16]

-

Other Reagents : Polyphosphoric acid/acetic acid, Selectfluor™, and various N-halo compounds have also been developed for this transformation.[13][17][18]

-

B. Reactions of the Phenolic Moiety

The phenol group can be functionalized independently, often before or after manipulations involving the dithiane.

-

O-Alkylation/Acylation : The acidic proton can be removed by a mild base (e.g., K₂CO₃, NaH) to form a phenoxide, which is a strong nucleophile. Subsequent reaction with alkyl halides (Williamson ether synthesis) or acyl chlorides yields ethers or esters, respectively. This protects the hydroxyl group or introduces new functionality.

-

Electrophilic Aromatic Substitution : The -OH group is a strong activating, ortho, para-director. Since the para position is blocked by the dithiane, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts) will occur at the positions ortho to the hydroxyl group.

Applications in Research and Drug Development

The unique chemical properties of this compound make it a valuable intermediate in several fields.

-

Protected Aldehyde Surrogate : It serves as a stable, crystalline, and easily handled equivalent of 4-hydroxybenzaldehyde, which can be less stable. The dithiane group is robust to a wide range of conditions that would affect a free aldehyde, including reactions with organometallics and some reducing/oxidizing agents.

-

Intermediate in Natural Product Synthesis : The Corey-Seebach reaction, enabled by the dithiane moiety, is a powerful method for constructing complex carbon skeletons. This compound is a potential chiral synthon for prostaglandins and has been explored in the synthesis of various alkaloids.[19]

-

Precursor for Advanced Materials : The phenolic hydroxyl group provides a convenient attachment point for building larger molecular architectures. For example, it has been reacted with hexachlorocyclotriphosphazene to create novel hexasubstituted cyclotriphosphazene derivatives, which are of interest in materials science and flame retardants.[20]

-

Medicinal Chemistry : Phenolic compounds are ubiquitous in medicinal chemistry, known for their antioxidant, anti-inflammatory, and anticancer properties.[1] this compound serves as a versatile starting material to build more complex phenolic structures, allowing chemists to introduce acyl groups para to the hydroxyl group via the Umpolung strategy, a transformation that is not straightforward via classical methods.

Safety and Handling

As with any chemical reagent, proper handling is essential to ensure laboratory safety.

-

Hazard Identification : this compound is classified as an irritant. It is known to cause skin irritation and serious eye irritation.[21][22] It may also cause respiratory irritation.[21] Some safety data sheets indicate it is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged exposure.[23]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[23][24]

-

Handling : All manipulations should be performed in a well-ventilated chemical fume hood.[23] Avoid generating dust. Keep the compound away from open flames, hot surfaces, and other sources of ignition.[23]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[23] The compound may be light-sensitive and should be handled and stored under an inert gas atmosphere.[23]

Conclusion

This compound is more than a simple bifunctional molecule; it is a testament to the power of strategic functional group manipulation in organic synthesis. Its ability to act as a protected aldehyde, a platform for phenolic reactions, and, most importantly, a precursor to a nucleophilic acyl anion makes it an indispensable tool for chemists. By understanding the interplay of its dithiane and phenol moieties, researchers can design and execute elegant and efficient syntheses of complex molecular targets, from novel pharmaceuticals to advanced materials.

References

- Thermo Fisher Scientific. (2014). Safety Data Sheet. [https://www.fishersci.com/sdsfiles/sds14.nsf/0/1B8C7C9F3E7A4A3585257D83005A9F4C/ file/AC20531.sds)

-

ATB (Automated Topology Builder). (n.d.). 4-(1,3-DITHIOLAN-2-YL)PHENOL | C9H10OS2 | MD Topology | NMR | X-Ray. [Link]

-

Fisher Scientific. (n.d.). 4-(1,3-Dithiolan-2-yl)phenol, 97%. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

MOLBASE. (n.d.). 4-(1,3-DITHIOLAN-2-YL)PHENOL | 22068-49-1. [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]

-

Uher, M., et al. (n.d.). Synthesis of New 2-(1,3-Dithianyl)phenols and Hexakis-[p-(1,3-dithian-2-yl)phenoxy]cyclotriphosphazene. Molecules. [Link]

-

Unknown Author. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Journal of the Chemical Society of Pakistan. [Link]

-

Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. ResearchGate. [Link]

-

Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis. [Link]

-

Ghorbani-Vaghei, R., & Jalili, H. (n.d.). Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes using... ARKAT USA. [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. [Link]

-

Wikipedia. (n.d.). Dithiane. [Link]

-

Stuyver, T., et al. (2024). Leveraging Infrared Spectroscopy for Automated Structure Elucidation. ChemRxiv. [Link]

-

Kumar, S., et al. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences. [Link]

-

Liu, H., et al. (2011). Effects of Solvent Polarity on the Reaction of Phenol with Tolylene-2,4-Diisocyanate. Journal of Applied Polymer Science. [Link]

-

Unknown Author. (n.d.). Synthetic applications of 1,2 dithiane. Slideshare. [Link]

-

Zeng, X., et al. (2014). Supporting Information for Tetraethylammonium Iodide Catalyzed Synthesis of Diaryl Ketones. Royal Society of Chemistry. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. [Link]

-

SpectraBase. (n.d.). (E)-4-(1,3-diphenylallyl)phenol - Vapor Phase IR Spectrum. [Link]

-

University of Windsor. (n.d.). The role of 1,3-dithianes in natural product synthesis. [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. researchgate.net [researchgate.net]

- 3. Corey-Seebach Reaction [organic-chemistry.org]

- 4. Synthetic applications of 1,2 dithiane. | PPTX [slideshare.net]

- 5. 57529-05-2|this compound|BLD Pharm [bldpharm.com]

- 6. 4-(1,3-Dithiolan-2-yl)phenol, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 4-(1,3-DITHIOLAN-2-YL)PHENOL | 22068-49-1 [amp.chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. 4-(1,3-Dithiolan-2-yl)phenol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 10. m.molbase.com [m.molbase.com]

- 11. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chemrxiv.org [chemrxiv.org]

- 13. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 14. Dithiane - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]

- 17. asianpubs.org [asianpubs.org]

- 18. arkat-usa.org [arkat-usa.org]

- 19. uwindsor.ca [uwindsor.ca]

- 20. mdpi.com [mdpi.com]

- 21. 4-(1,3-Dithiolan-2-yl)phenol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 22. biosynth.com [biosynth.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. fishersci.com [fishersci.com]

Synthesis of 4-(1,3-Dithian-2-yl)phenol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 4-(1,3-dithian-2-yl)phenol, a valuable intermediate in pharmaceutical and materials science. We will explore two primary, field-proven strategies: the direct, two-step conversion of 4-hydroxybenzaldehyde, and the more nuanced umpolung approach utilizing the Corey-Seebach reaction. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis of the available methodologies to inform strategic synthetic planning.

Introduction: The Strategic Importance of this compound

This compound is a bifunctional organic molecule that incorporates a nucleophilic aromatic phenol and a masked carbonyl group in the form of a 1,3-dithiane. This unique structural arrangement makes it a versatile building block in organic synthesis. The phenolic hydroxyl group can be readily derivatized, for instance, through etherification or esterification, to introduce a variety of functionalities. The dithiane moiety serves as a stable protecting group for an aldehyde, which can be deprotected under specific conditions to regenerate the formyl group. More importantly, the C-2 proton of the dithiane ring can be abstracted by a strong base to generate a potent nucleophile, an acyl anion equivalent, enabling carbon-carbon bond formation at a position that would normally be electrophilic. This "umpolung" or reversal of polarity is a powerful tool in the synthesis of complex molecules.[1][2]

Synthetic Strategies: A Comparative Analysis

Two principal synthetic pathways to this compound have been established, each with its own set of advantages and considerations.

-

Strategy 1: Formylation of Phenol and Subsequent Dithioacetal Formation. This is a straightforward and often high-yielding approach that begins with the commercially available starting material, phenol. The key steps are the regioselective formylation of phenol to produce 4-hydroxybenzaldehyde, followed by the protection of the aldehyde as a 1,3-dithiane.

-

Strategy 2: The Corey-Seebach "Umpolung" Approach. This elegant strategy leverages the nucleophilic character of a 2-lithio-1,3-dithiane species, which acts as an acyl anion equivalent.[3][4] This nucleophile is then reacted with a suitable electrophile, a protected 4-halophenol, followed by deprotection of the phenol.

The choice between these strategies will depend on factors such as the availability of starting materials, desired scale of the reaction, and the presence of other functional groups in more complex substrates.

In-Depth Analysis of Synthetic Route 1: Formylation and Dithioacetal Formation

This route is conceptually simple and proceeds in two distinct stages.

Step 1: Formylation of Phenol to 4-Hydroxybenzaldehyde

The introduction of a formyl group onto a phenol ring can be achieved through several named reactions. The regioselectivity of this step is crucial for the successful synthesis of the desired para-substituted product.

-

The Reimer-Tiemann Reaction: This classic method involves the reaction of phenol with chloroform in the presence of a strong base, such as sodium hydroxide.[3] The reaction proceeds via the formation of dichlorocarbene (:CCl2), which acts as the electrophile.[3] While effective, the Reimer-Tiemann reaction often yields a mixture of ortho and para isomers, with the ortho isomer frequently predominating due to stabilization of the transition state by the adjacent hydroxyl group.[3] Separation of the isomers can be achieved by steam distillation, as the ortho-isomer is more volatile.

-

The Duff Reaction: This method employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically acetic acid or trifluoroacetic acid.[5][6] The Duff reaction generally shows a preference for ortho-formylation, but para-substitution can be favored if the ortho positions are blocked.[6]

-

Other Formylation Methods: A variety of other methods exist for the formylation of phenols, including the Vilsmeier-Haack reaction (using a Vilsmeier reagent, e.g., from DMF and POCl3) and Gattermann-Koch type reactions, which can offer improved regioselectivity towards the para position under specific conditions.

For the synthesis of 4-hydroxybenzaldehyde, methods that favor para-substitution are preferred to maximize the yield of the desired isomer and simplify purification.

Step 2: Dithioacetal Formation from 4-Hydroxybenzaldehyde

The conversion of the aldehyde functionality of 4-hydroxybenzaldehyde into a 1,3-dithiane is a robust and high-yielding reaction. This transformation serves to protect the aldehyde from undesired reactions in subsequent synthetic steps and sets the stage for potential umpolung chemistry.

The reaction involves the treatment of 4-hydroxybenzaldehyde with 1,3-propanedithiol in the presence of a Lewis or Brønsted acid catalyst.[7]

Mechanism of Dithioacetal Formation:

The mechanism proceeds through the activation of the carbonyl oxygen by the acid catalyst, making the carbonyl carbon more electrophilic. Nucleophilic attack by one of the thiol groups of 1,3-propanedithiol, followed by proton transfer and elimination of water, leads to the formation of a hemithioacetal intermediate. A second intramolecular nucleophilic attack by the remaining thiol group, followed by loss of a proton, yields the stable six-membered 1,3-dithiane ring.

Figure 1: Mechanism of acid-catalyzed dithioacetal formation.

Experimental Protocol: Synthesis of this compound from 4-Hydroxybenzaldehyde

This protocol is a representative procedure for the formation of the dithioacetal.

-

Materials:

-

4-Hydroxybenzaldehyde

-

1,3-Propanedithiol

-

Boron trifluoride diethyl etherate (BF3·OEt2) or another suitable Lewis acid

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

-

Procedure:

-

To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add 1,3-propanedithiol (1.1-1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add boron trifluoride diethyl etherate (catalytic amount, e.g., 0.1 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.

-

In-Depth Analysis of Synthetic Route 2: The Corey-Seebach "Umpolung" Approach

This strategy offers a powerful alternative for the synthesis of this compound, particularly when the direct formylation of a substituted phenol is problematic. The key feature of this route is the generation of a nucleophilic acyl anion equivalent from 1,3-dithiane.[4]

Key Steps in the Corey-Seebach Synthesis

-

Protection of the Phenolic Hydroxyl Group: The acidic proton of the phenol must be protected to prevent it from quenching the strongly basic organolithium reagent used in the subsequent step. A common and effective protecting group for phenols is the tert-butyldimethylsilyl (TBDMS) group.

-

Generation of 2-Lithio-1,3-dithiane: 1,3-Dithiane is deprotonated at the C-2 position using a strong base, typically n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (THF) at low temperature.[5] The resulting 2-lithio-1,3-dithiane is a potent nucleophile.

-

Nucleophilic Aromatic Substitution: The 2-lithio-1,3-dithiane is reacted with a protected 4-halophenol, such as 4-bromo-1-(tert-butyldimethylsilyloxy)benzene. The lithiated dithiane displaces the halide to form the desired carbon-carbon bond.

-

Deprotection of the Phenolic Hydroxyl Group: The silyl protecting group is removed to unveil the final product, this compound. This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).

Workflow for the Corey-Seebach Synthesis

Figure 2: Workflow for the Corey-Seebach synthesis of this compound.

Experimental Protocol: Corey-Seebach Synthesis

-

Step 1: Synthesis of 4-Bromo-1-(tert-butyldimethylsilyloxy)benzene

-

Dissolve 4-bromophenol (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF).

-

Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 12-16 hours.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure and purify by column chromatography to yield the protected phenol.

-

-

Step 2: Synthesis of this compound

-

Dissolve 1,3-dithiane (1.1 eq) in anhydrous THF under an inert atmosphere and cool to -20 °C.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) and stir for 2 hours at this temperature.

-

Add a solution of 4-bromo-1-(tert-butyldimethylsilyloxy)benzene (1.0 eq) in anhydrous THF to the solution of 2-lithio-1,3-dithiane.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

After concentration, dissolve the crude protected product in THF.

-

Add tetrabutylammonium fluoride (TBAF, 1.2 eq, as a 1M solution in THF) and stir at room temperature for 1-2 hours.

-

Quench with water, extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate and purify by column chromatography to obtain this compound.

-

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Value | Source |

| Molecular Formula | C10H12OS2 | [8] |

| Molecular Weight | 212.33 g/mol | [8] |

| Appearance | White to off-white solid | |

| Melting Point | 142-144 °C | Majer, J.; Zbirovsky, M. (1981) |

| ¹H NMR (CDCl₃) | δ 1.8-2.1 (m, 2H), 2.86-3.2 (m, 4H), 5.18 (s, 1H), 6.76-7.36 (q, 4H) | [9] |

| ¹³C NMR (CDCl₃) | δ 24.5, 31.6, 50.3, 115.4, 128.6, 132.7, 155.4 | [9] |

Note: NMR data may vary slightly depending on the solvent and instrument used.

Conclusion

The synthesis of this compound can be effectively achieved through two primary synthetic strategies. The formylation of phenol followed by dithioacetal formation is a direct and often high-yielding route, with the main challenge being the regioselective synthesis of 4-hydroxybenzaldehyde. The Corey-Seebach "umpolung" approach offers a more versatile, albeit longer, route that is particularly useful for more complex, substituted phenols. The choice of synthetic strategy should be guided by the specific requirements of the research, including the availability of starting materials, desired scale, and the need for regiochemical control. Both methods provide access to this valuable synthetic intermediate, which serves as a gateway to a wide range of more complex molecules in the fields of medicinal chemistry and materials science.

References

- Reimer, K.; Tiemann, F. Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Ber. Dtsch. Chem. Ges.1876, 9 (1), 824–828.

- Majer, J.; Zbirovsky, M. Synthesis of New 2-(1,3-Dithianyl)phenols and Hexakis-[p-(1,3-dithian-2-yl)phenoxy]cyclotriphosphazene. Molecules1997, 2, 7. (Note: While the journal is from 1997, it references earlier work for the synthesis of the monomer).

- Corey, E. J.; Seebach, D. Synthesis of 1,2-Diketones and α-Hydroxy Ketones from 1,3-Dithianes. Angew. Chem. Int. Ed. Engl.1965, 4 (12), 1075–1077.

-

The Corey-Seebach Reagent in the 21st Century: A Review. Molecules2023 , 28(11), 4367. [Link]

-

Corey–Seebach reaction - Wikipedia. [Link]

-

Reimer Tiemann Reaction Mechanism - BYJU'S. [Link]

-

Duff reaction - Wikipedia. [Link]

-

A theoretical study of the Duff reaction: insights into its selectivity - RSC Publishing. [Link]

-

Duff Reaction - SynArchive. [Link]

-

Lewis acid catalysis - Wikipedia. [Link]

-

2‐Lithio‐1,3‐dithiane | Request PDF - ResearchGate. [Link]

-

A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions - Asian Journal of Research in Chemistry. [Link]

-

How would I get from phenol to 1,4 hydroxybenzaldehyde? : r/chemistry - Reddit. [Link]

-

1,3-Dithianes, 1,3-Dithiolanes - Organic Chemistry Portal. [Link]

-

A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions - Asian Journal of Research in Chemistry. [Link]

-

How would I get from phenol to 1,4 hydroxybenzaldehyde? : r/chemistry - Reddit. [Link]

-

1,3-Dithianes, 1,3-Dithiolanes - Organic Chemistry Portal. [Link]

-

Synthesis of New 2-(1,3-Dithianyl)phenols and Hexakis-[p-(1,3-dithian-2-yl)phenoxy]cyclotriphosphazene - MDPI. [Link]

-

Corey-Seebach Reaction - Organic Chemistry Portal. [Link]

-

ortho-Formylation of phenols - Organic Syntheses Procedure. [Link]

Sources

- 1. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. Corey-Seebach Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 8. 57529-05-2|this compound|BLD Pharm [bldpharm.com]

- 9. mdpi.com [mdpi.com]

Introduction: The Strategic Value of Masked Functionality

An In-depth Technical Guide to 4-(1,3-Dithian-2-yl)phenol (CAS: 57529-05-2): A Cornerstone Reagent for Umpolung Strategies in Complex Synthesis

In the intricate field of multi-step organic synthesis, the ability to mask a reactive functional group, perform chemistry elsewhere in the molecule, and then unmask the original group is a fundamental tactic. This compound, with CAS number 57529-05-2, is a paramount example of this strategy, serving as a stable, crystalline solid that acts as a masked equivalent of 4-hydroxybenzaldehyde.[1][2] Its true synthetic power, however, lies not merely in protection, but in its capacity for reactivity inversion—a concept known as "Umpolung."[3]

This guide provides a comprehensive exploration of this compound, from its synthesis and core chemical principles to its practical application in the laboratory. It is intended for researchers and drug development professionals who require a deep, functional understanding of this versatile building block.

Physicochemical and Spectroscopic Profile

A clear understanding of a reagent's physical and spectral properties is critical for its effective use and characterization.

| Property | Value | Source |

| CAS Number | 57529-05-2 | [1] |

| Molecular Formula | C₁₀H₁₂OS₂ | [1] |

| Molecular Weight | 212.33 g/mol | [1] |

| Synonyms | 2-(4-Hydroxyphenyl)-1,3-dithiane, 4-formylphenol propylene thioacetal | [2] |

| Appearance | Typically a solid (e.g., yellow to tan powder) | [4] |

Spectroscopic Signature:

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons on the phenol ring (typically two doublets in the ~6.8-7.4 ppm range), a singlet for the phenolic hydroxyl group (-OH), a triplet for the unique C2-proton of the dithiane ring, and multiplets for the methylene protons of the dithiane ring.

-

¹³C NMR: The carbon NMR will show distinct signals for the quaternary aromatic carbon attached to the hydroxyl group, the other aromatic carbons, the C2 carbon of the dithiane ring (a key chemical shift), and the methylene carbons of the dithiane ring.[5]

-

IR Spectroscopy: The infrared spectrum is characterized by a broad O-H stretching band for the phenol group (around 3100-3600 cm⁻¹), C-H stretching for the aromatic and aliphatic portions, and characteristic C-S stretching bands.[6]

Synthesis: The Gateway to Dithiane Chemistry

The preparation of this compound is a straightforward and robust thioacetalization reaction.[7] It is typically synthesized from 4-hydroxybenzaldehyde and 1,3-propanedithiol, catalyzed by a Lewis or Brønsted acid.[7]

The causality of this reaction is rooted in the electrophilic nature of the aldehyde's carbonyl carbon. The sulfur atoms of 1,3-propanedithiol act as potent nucleophiles, attacking the carbonyl carbon. Subsequent dehydration, driven by the acid catalyst and often aided by the removal of water, leads to the formation of the stable six-membered dithiane ring.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure for the synthesis of the title compound.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-hydroxybenzaldehyde (1.0 eq).[4][8][9]

-

Reagents: Add a suitable solvent such as toluene or dichloromethane. Add 1,3-propanedithiol (1.1 eq).

-

Catalysis: Add a catalytic amount of a Lewis acid (e.g., boron trifluoride etherate, BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid, PTSA).

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap or by Thin Layer Chromatography (TLC).

-

Workup: Once the starting aldehyde is consumed, cool the reaction mixture to room temperature. Wash the organic layer successively with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

The Core Principle: Umpolung and the Corey-Seebach Reaction

The paramount importance of the 1,3-dithiane group is its ability to facilitate an "Umpolung," or polarity inversion, of the original carbonyl carbon.[3][10] In an aldehyde, the carbonyl carbon is electrophilic (δ+). After conversion to a dithiane, the C2 proton becomes acidic (pKa ≈ 30) due to the stabilizing effect of the adjacent sulfur atoms.[11]

Treatment with a strong base, typically n-butyllithium (n-BuLi), deprotonates this position to generate a 2-lithio-1,3-dithiane.[11][12] This species behaves as a potent carbon nucleophile—a masked acyl anion. This transformation is the cornerstone of the Corey-Seebach reaction, which allows for the formation of carbon-carbon bonds by reacting this nucleophile with various electrophiles.[11][13]

Caption: The Umpolung (polarity inversion) concept.

This nucleophilic dithiane derived from this compound can react with a wide array of electrophiles, including:

-

Alkyl halides: Leading to the formation of complex ketones after deprotection.[12]

-

Epoxides: Resulting in β-hydroxy ketones after ring-opening and subsequent deprotection.[13]

-

Aldehydes and Ketones: Yielding α-hydroxy ketones after deprotection.[11]

This versatility makes it an indispensable tool in the synthesis of complex natural products and pharmaceutical intermediates, where the construction of such motifs is common.[14][15]

Deprotection: Regenerating the Carbonyl

The final and crucial step in utilizing a dithiane as a masked carbonyl is its removal to regenerate the aldehyde or ketone. The stability that makes dithianes excellent protecting groups also makes their cleavage challenging, often requiring specific and sometimes harsh conditions.[7][16] The choice of deprotection method is therefore critical and must be tailored to the substrate's sensitivity to avoid unwanted side reactions.

| Method | Reagents | Conditions | Key Features | Source(s) |

| Mercuric Salts | HgCl₂/HgO, CaCO₃ | Aqueous MeCN or Acetone | Classic, effective, but highly toxic (mercury waste). | [11][13][17] |

| Oxidative (Halogen) | N-Bromosuccinimide (NBS) or I₂ | Aqueous Acetone | Metal-free, but can be harsh for sensitive groups. | [16] |

| Oxidative (Peroxide) | H₂O₂ / I₂ (catalytic) | Aqueous, Micellar (SDS) | Mild, environmentally benign, tolerates many protecting groups. | [7][18] |

| Acid-Catalyzed | Polyphosphoric Acid (PPA) / Acetic Acid | Mild heat (20-45 °C) | Simple, inexpensive reagents. | [19] |

| Hypervalent Iodine | Bis(trifluoroacetoxy)iodobenzene (PIFA) | Aqueous solvent | Effective for labile substrates like alkaloids. | [3][7] |

Experimental Protocol: Mild Deprotection with H₂O₂/I₂

This protocol, adapted from Ganguly et al., represents a modern, mild, and environmentally conscious method for dithiane cleavage.[16][18]

Caption: General workflow for mild dithiane deprotection.

-

Setup: In a round-bottom flask, dissolve the this compound substrate (1.0 mmol) and sodium dodecyl sulfate (SDS, 0.2 mmol) in deionized water (5 mL).[16]

-

Catalyst: Add iodine (I₂, 0.05 mmol, 5 mol%) to the suspension and stir for 5 minutes at room temperature.

-

Oxidant: Add 30% aqueous hydrogen peroxide (H₂O₂, approx. 0.45 mL) dropwise to the mixture.[18]

-

Reaction: Continue stirring at room temperature. Monitor the reaction's progress by TLC until the starting material is consumed.

-

Quench: Quench the reaction by adding 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution dropwise until the brown color of iodine disappears.[16]

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 15 mL).

-

Workup: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter and concentrate the solvent under reduced pressure. The resulting crude 4-hydroxybenzaldehyde can be purified by column chromatography on silica gel if necessary.

The expertise in choosing this method lies in its orthogonality; it is tolerant of many common protecting groups for phenols (e.g., benzyl ethers) and amines (e.g., Boc, Cbz carbamates), making it highly valuable in complex synthesis.[18]

Conclusion: A Versatile Tool for Modern Synthesis

This compound is more than a simple protected aldehyde. It is a powerful synthetic intermediate that embodies the strategic concept of Umpolung. Its ability to be converted from a masked electrophile into a potent nucleophilic acyl anion equivalent provides a reliable and versatile method for constructing complex carbon skeletons. The development of milder deprotection protocols has further enhanced its utility, allowing for its integration into the synthesis of sensitive and architecturally demanding molecules. For the modern synthetic chemist, a thorough understanding of the principles and protocols governing this reagent is essential for innovative and efficient molecular design and drug development.

References

-

Corey-Seebach Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Mohammadpoor-Baltork, I., et al. (2007). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine. Synthesis, 2009(08), 1393-1399. Retrieved January 17, 2026, from [Link]

-

Jin, Y.-S., et al. (2011). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 23(1), 221-224. Retrieved January 17, 2026, from [Link]

-

1,3-Dithianes, 1,3-Dithiolanes - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Synthesis of 4-hydroxybenzaldehyde. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

-

Umpolung. (2023, December 27). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Synthesis of 1,3-dithianes. UMPOLUNG reactions. (n.d.). Química Organica.org. Retrieved January 17, 2026, from [Link]

-

4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. (2024, July 12). China Chemical Manufacturer. Retrieved January 17, 2026, from [Link]

-

Smith, A. B., III, & Xiang, M. (2010). Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products. Accounts of Chemical Research, 43(4), 525-538. Retrieved January 17, 2026, from [Link]

-

4-Hydroxybenzaldehyde. (2023, November 29). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Corey–Seebach reaction. (2023, November 1). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Process for the production of 4-hydroxybenzaldehyde derivatives. (1980). European Patent Office. Retrieved January 17, 2026, from [Link]

-

Corey-Seebach Reaction. (n.d.). SynArchive. Retrieved January 17, 2026, from [Link]

-

Retrosynthesis, Synthons, Umpolung and 1,3 Dithiane Reagents. (2019, May 12). YouTube. Retrieved January 17, 2026, from [Link]

- Method for preparing a 4-hydroxybenzaldehyde and derivatives. (2001). Google Patents.

-

Sharma, A., et al. (2022). The Corey-Seebach Reagent in the 21st Century: A Review. Molecules, 27(19), 6296. Retrieved January 17, 2026, from [Link]

-

Uher, M., et al. (2001). Synthesis of New 2-(1,3-Dithianyl)phenols and Hexakis-[p-(1,3-dithian-2-yl)phenoxy]cyclotriphosphazene. Molecules, 6(12), 983-989. Retrieved January 17, 2026, from [Link]

-

4-(1,3-DITHIOLAN-2-YL)PHENOL. (n.d.). Automated Topology Builder. Retrieved January 17, 2026, from [Link]

-

Phenol, 4-(1,3-dithian-2-yl)-. (n.d.). King-Pharm. Retrieved January 17, 2026, from [Link]

-

4-(1,3-DITHIOLAN-2-YL)PHENOL. (n.d.). MOLBASE. Retrieved January 17, 2026, from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 17, 2026, from [Link]

-

Yus, M., et al. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59(33), 6147-6212. Retrieved January 17, 2026, from [Link]

-

Dithiane. (2023, July 23). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. (2019). Pharmacognosy Journal, 11(6). Retrieved January 17, 2026, from [Link]

-

NMR and IR Spectroscopy of Phenols. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

GC-MS, FTIR and H, C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. (2017). Journal of Materials and Environmental Science, 8(7), 2419-2428. Retrieved January 17, 2026, from [Link]

-

Application of phenol derivatives in industry, medicine, and healthcare. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

- 1. 57529-05-2|this compound|BLD Pharm [bldpharm.com]

- 2. CAS 57529-05-2 | 6H01-1-10 | MDL MFCD01707439 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. Umpolung - Wikipedia [en.wikipedia.org]

- 4. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. researchgate.net [researchgate.net]

- 7. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 8. prepchem.com [prepchem.com]

- 9. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety - China Chemical Manufacturer [longchangextracts.com]

- 10. Synthesis of 1,3-dithianes. UMPOLUNG reactions [quimicaorganica.org]

- 11. Corey-Seebach Reaction [organic-chemistry.org]

- 12. jk-sci.com [jk-sci.com]

- 13. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 19. asianpubs.org [asianpubs.org]

"structure of 4-(1,3-Dithian-2-yl)phenol"

An In-Depth Technical Guide to the Structure, Synthesis, and Reactivity of 4-(1,3-Dithian-2-yl)phenol

Abstract

This technical guide provides a comprehensive analysis of this compound, a molecule of significant interest in modern organic synthesis. The document elucidates its core structure, details validated synthetic protocols, and offers a thorough examination of its characteristic spectroscopic data, including ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy. A central focus is placed on the unique chemical reactivity imparted by its two key functional groups: the phenolic hydroxyl group and the 1,3-dithiane moiety. The guide explores the dithiane's role as a masked acyl anion, a cornerstone of "umpolung" (polarity inversion) chemistry, and the phenol's influence on electrophilic aromatic substitution. Detailed experimental procedures and mechanistic diagrams are provided to serve as a practical resource for researchers, chemists, and professionals in drug development.

Introduction: A Molecule of Dichotomous Reactivity

This compound (CAS No. 57529-05-2) is a bifunctional organic compound that marries the classical reactivity of phenols with the powerful synthetic utility of 1,3-dithianes. The structure's significance lies in this duality. The phenol group is a strongly activating, ortho-, para-directing system for electrophilic aromatic substitution, while the 1,3-dithiane serves as a premier example of a masked acyl anion.[1][2]

The concept of "umpolung," or the inversion of polarity, is central to the utility of the dithiane moiety.[3] In a typical carbonyl compound, the carbon atom is electrophilic. By converting a carbonyl into a 1,3-dithiane, the C-2 proton becomes sufficiently acidic (pKa ≈ 31) to be removed by a strong base, such as n-butyllithium.[4] This generates a nucleophilic carbanion, effectively transforming the carbon from an electrophile into a masked acyl anion.[5] This strategy, pioneered by E.J. Corey and Dieter Seebach, allows for the formation of carbon-carbon bonds inaccessible through traditional carbonyl chemistry.[6][7]

This guide will dissect the structure of this compound, providing the necessary technical details for its synthesis, characterization, and strategic deployment in complex synthetic routes.

Molecular Structure and Physicochemical Properties

The molecule consists of a phenol ring substituted at the para position with a 1,3-dithiane ring. The dithiane is a six-membered saturated heterocycle containing two sulfur atoms at positions 1 and 3.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 57529-05-2 | [8] |

| Molecular Formula | C₁₀H₁₂OS₂ | [8] |

| Molecular Weight | 212.33 g/mol | [8] |

| Appearance | Solid | - |

| Hazard Codes | H315, H319, H335 (Causes skin, eye, and respiratory irritation) | [8][9] |

Synthesis of this compound

The most direct and common synthesis involves the acid-catalyzed thioacetalization of 4-hydroxybenzaldehyde with 1,3-propanedithiol.[10] This reaction protects the aldehyde's carbonyl group and is typically high-yielding.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Thioacetalization

This protocol is a representative procedure based on standard methods for dithiane formation.[10]

-

Preparation: To a solution of 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask, add 1,3-propanedithiol (1.08 g, 10 mmol).

-

Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂, ~0.1 mL), dropwise with stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of the synthesized product. Below are the expected characteristic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides distinct signals for the aromatic, phenolic, dithiane, and methine protons.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | Doublet | 2H | Aromatic protons ortho to dithiane (H-2, H-6) |

| ~6.80 | Doublet | 2H | Aromatic protons ortho to hydroxyl (H-3, H-5) |

| ~5.40 | Singlet | 1H | Phenolic hydroxyl (-OH) |

| ~5.15 | Singlet | 1H | Methine proton on dithiane (S-CH-S) |

| ~3.00 | Multiplet | 2H | Axial methylene protons on dithiane (-S-CH₂-) |

| ~2.15 | Multiplet | 2H | Equatorial methylene protons on dithiane (-S-CH₂-) |

| ~1.90 | Multiplet | 2H | Central methylene protons on dithiane (-CH₂-CH₂-CH₂-) |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The phenolic proton signal may be broad and its position is highly dependent on the solvent and concentration.

¹³C NMR: The carbon spectrum confirms the number of unique carbon environments. Due to the molecule's symmetry, the phenyl ring will show four distinct signals.[11]

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | C-OH (C-4) |

| ~130.0 | C-dithiane (C-1) |

| ~129.5 | C-H ortho to dithiane (C-2, C-6) |

| ~115.5 | C-H ortho to hydroxyl (C-3, C-5) |

| ~51.0 | Methine carbon of dithiane (S-C-S) |

| ~32.0 | Methylene carbons adjacent to sulfur (-S-CH₂-) |

| ~25.0 | Central methylene carbon (-CH₂-CH₂-CH₂-) |

Note: Data is based on typical values for substituted phenols and dithianes.[11][12]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.[13]

-

O-H Stretch (Phenol): A broad, strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group.[14]

-

C-H Stretch (Aromatic): Sharp peaks typically appear just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).

-

C-H Stretch (Aliphatic): Absorptions for the dithiane ring's C-H bonds will be found just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

-

C=C Stretch (Aromatic): Medium to strong absorptions in the 1500-1600 cm⁻¹ region indicate the benzene ring.

-

C-O Stretch (Phenol): A strong peak around 1230 cm⁻¹ corresponds to the C-O stretching vibration.

-

C-S Stretch: Weak absorptions for C-S bonds typically appear in the fingerprint region (600-800 cm⁻¹).

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its two functional moieties.

Reactivity of the 1,3-Dithiane Group: Umpolung

The dithiane group's primary role is to serve as a masked acyl anion for C-C bond formation via the Corey-Seebach reaction.[5][15]

-

Deprotonation: The acidic methine proton at C-2 is abstracted by a strong base, typically n-butyllithium (n-BuLi), at low temperatures (-30 to -78 °C) in an anhydrous solvent like THF.[5] This forms a 2-lithio-1,3-dithiane intermediate.

-

Alkylation/Acylation: The resulting carbanion is a potent nucleophile that reacts with a wide array of electrophiles, including alkyl halides, epoxides, aldehydes, ketones, and acyl chlorides.[6][10]

-

Deprotection: The dithiane group is robust but can be cleaved to regenerate a carbonyl group. This is typically achieved under oxidative or hydrolytic conditions using reagents like mercury(II) salts (e.g., HgCl₂/CaCO₃), o-iodoxybenzoic acid (IBX), or hydrogen peroxide with an iodine catalyst.[16][17][18]

Caption: Umpolung reactivity pathway of the dithiane moiety.

Reactivity of the Phenol Group

The phenolic hydroxyl group is a powerful activating substituent that directs electrophiles to the ortho positions (positions 3 and 5), as the para position is blocked.[19][20]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring readily undergoes reactions such as halogenation, nitration, and Friedel-Crafts alkylation/acylation at the positions ortho to the hydroxyl group.[2]

-

O-Alkylation/O-Acylation: The hydroxyl proton is acidic and can be removed by a base (e.g., K₂CO₃, NaH) to form a phenoxide ion. This nucleophilic oxygen can then be alkylated with alkyl halides (Williamson ether synthesis) or acylated with acyl chlorides or anhydrides to form esters. These reactions can be used to protect the phenol group if necessary before performing chemistry on the dithiane moiety.

Conclusion

This compound is a versatile synthetic building block whose value lies in the orthogonal reactivity of its functional groups. The dithiane moiety provides access to umpolung chemistry, enabling the formation of complex ketone structures through its function as a masked acyl anion. Simultaneously, the phenol ring offers a site for electrophilic aromatic substitution and derivatization of the hydroxyl group. This guide has provided a detailed overview of its structure, a reliable synthetic protocol, comprehensive spectroscopic data for its characterization, and an exploration of its key reactive pathways. These characteristics make this compound a powerful tool for medicinal chemists and synthetic researchers in the construction of architecturally complex molecules.

References

-

Corey-Seebach Reaction. Organic Chemistry Portal. [Link]

- Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine. Synthesis, 2009(08), 1393–1399.

- Jin, Y.-S., et al. (2010). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry.

-

Ganguly, N. C., & Barik, S. K. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Organic Chemistry Portal. [Link]

- Bi, Y., et al. (2012). Photoremoval of Protecting Groups: Mechanistic Aspects of 1,3-Dithiane Conversion to a Carbonyl Group. The Journal of Organic Chemistry, 77(23), 10731–10738.

-

Umpolung. Wikipedia. [Link]

- Hirano, M., et al. (1997). A Convenient Deprotection of 1,3-Dithiane Derivatives with Ferric Nitrate Under Heterogeneous Conditions.

-

Directing Effects of Hydroxyl Group in Phenol Reactions. Sparkl. [Link]

-

Chemistry of 1,3-Dithiane. Scribd. [Link]

-

Synthesis of 1,3-dithianes. UMPOLUNG reactions. Química Organica.org. [Link]

-

Reactions of Phenols. Chemistry LibreTexts. [Link]

-

Reactions of Phenols. Chemistry LibreTexts. [Link]

- Smith, A. B., III, & Xiang, M. (2006). Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products. Accounts of Chemical Research, 39(4), 184–196.

-

UMPOLUNG REACTIONS. eGyanKosh. [Link]

-

Main conjugation reactions of phenolic hydroxyl groups. ResearchGate. [Link]

- Phenol reaction. Unknown Source.

-

1,3-Dithiane as acyl anion equivalent in umpolung chemistry. YouTube. [Link]

- Carey, F. A., et al. (1986). Anion Reactions of 1,3-Dithiane 1,3-Dioxide with Carbonyl Compounds: High Diastereoselectivity with Aromatic Aldehydes under Conditions of Equilibrium Control. The Journal of Organic Chemistry, 51(21), 3975–3979.

-

The Corey-Seebach Reagent in the 21st Century: A Review. National Institutes of Health (NIH). [Link]

- Uličná, B., et al. (2001). Synthesis of New 2-(1,3-Dithianyl)phenols and Hexakis-[p-(1,3-dithian-2-yl)phenoxy]cyclotriphosphazene. Molecules, 6(11), 910–918.

-

Corey–Seebach reaction. Wikipedia. [Link]

-

The Corey-Seebach Reagent in the 21st Century: A Review. ResearchGate. [Link]

-

4-(1,3-DITHIOLAN-2-YL)PHENOL. MD Topology. [Link]

- Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry.

-

4-(1,3-DITHIOLAN-2-YL)PHENOL. MOLBASE. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]

-

IR Spectra of Selected Compounds. Chemistry LibreTexts. [Link]

-

Leveraging Infrared Spectroscopy for Automated Structure Elucidation. ChemRxiv. [Link]

-

The Role of 4-Phenyl-1,3-dioxolan-2-one in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Synthetic applications of 1,2 dithiane. Slideshare. [Link]

-

13C nmr spectrum of phenol. Doc Brown's Chemistry. [Link]

-

(E)-4-(1,3-diphenylallyl)phenol. SpectraBase. [Link]

-

Synthesis of some 2-ylidene-1,3-dithiolanes. ResearchGate. [Link]

-

2-(1,3-Dioxolan-2-yl)phenol. PubChem. [Link]

Sources

- 1. Revision Notes - Directing Effects of Hydroxyl Group in Phenol Reactions | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Umpolung - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Corey-Seebach Reaction [organic-chemistry.org]

- 6. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. biosynth.com [biosynth.com]

- 9. 4-(1,3-Dithiolan-2-yl)phenol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. scribd.com [scribd.com]

- 11. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 17. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]

- 18. tandfonline.com [tandfonline.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. mlsu.ac.in [mlsu.ac.in]

A Comprehensive Spectroscopic and Structural Elucidation of 4-(1,3-Dithian-2-yl)phenol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed spectroscopic analysis of the compound 4-(1,3-Dithian-2-yl)phenol, a key intermediate in various synthetic pathways. As the dithiane moiety serves as a versatile protecting group for aldehydes and a potent acyl anion equivalent, a thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This document synthesizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, grounded in established spectroscopic principles. Each section delves into the causality behind the observed spectral features, offering field-proven insights into experimental design and data interpretation. Detailed protocols, data tables, and explanatory diagrams are provided to serve as a practical reference for researchers in organic synthesis and medicinal chemistry.

Introduction: The Chemical Significance of this compound

This compound, the thioacetal of 4-hydroxybenzaldehyde and 1,3-propanedithiol, holds a significant position in modern organic synthesis. The 1,3-dithiane group is not merely a protecting group for the aldehyde functionality; its true synthetic utility lies in the ability of the C2 proton to be abstracted by a strong base, generating a nucleophilic acyl anion equivalent. This "umpolung" or reversal of polarity allows for the formation of carbon-carbon bonds that are otherwise challenging to construct.

The presence of the phenolic hydroxyl group adds another layer of functionality, making this molecule a valuable building block for more complex structures, including natural products and pharmacologically active compounds. Given its pivotal role, an unambiguous and comprehensive characterization of this molecule is essential. This guide provides a foundational spectroscopic dataset and its detailed interpretation to ensure the scientific integrity of its use in research and development.

Molecular Structure and Key Spectroscopic Features

The structural framework of this compound dictates its spectroscopic signature. The molecule comprises a para-substituted benzene ring, a hydroxyl group, and a six-membered dithiane ring. The interplay of these functional groups gives rise to characteristic signals in various spectroscopic techniques.

Diagram 1: Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information about its electronic environment and connectivity.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate analysis.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is predicated on its excellent solubilizing properties for a wide range of organic compounds and its well-characterized residual solvent peak.

-

Internal Standard: Tetramethylsilane (TMS) is typically pre-added by the solvent manufacturer and serves as the internal standard (δ = 0.00 ppm) for both ¹H and ¹³C NMR.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for improved signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

Diagram 2: NMR Experimental Workflow

Caption: Workflow for NMR data acquisition and analysis.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.80–2.10 | multiplet | 4H | Axial and equatorial protons at C5 of dithiane & one proton from each C4 and C6 |

| 2.86–3.20 | multiplet | 4H | Axial and equatorial protons at C4 and C6 of dithiane |

| 5.18 | singlet | 1H | Methine proton at C2 of dithiane (S-CH-S) |

| 6.76–7.36 | quartet | 4H | Aromatic protons (AA'BB' system) |

Causality and Interpretation:

-

Dithiane Protons (δ 1.80-3.20): The protons on the dithiane ring exist in a chair conformation, leading to distinct axial and equatorial environments. The signals are complex multiplets due to geminal and vicinal coupling. The downfield shift of the protons at C4 and C6 (δ 2.86-3.20) compared to those at C5 is due to their proximity to the electronegative sulfur atoms.

-

Methine Proton (δ 5.18): The singlet at 5.18 ppm is highly characteristic of the proton attached to the carbon flanked by two sulfur atoms (the thioacetal proton). Its significant downfield shift is a direct result of the deshielding effect of the two adjacent sulfur atoms. The singlet nature indicates no adjacent protons.

-

Aromatic Protons (δ 6.76-7.36): The para-substitution pattern on the benzene ring gives rise to a classic AA'BB' spin system, which often appears as two doublets or a more complex quartet. The protons ortho to the hydroxyl group are expected to be upfield of those ortho to the dithianyl group due to the electron-donating nature of the hydroxyl group.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

Table 2: ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 24.5 | C5 of dithiane |

| 31.6 | C4 and C6 of dithiane |

| 50.3 | C2 of dithiane (S-CH-S) |

| 115.4 | C3 and C5 of benzene ring (ortho to -OH) |

| 128.6 | C2 and C6 of benzene ring (ortho to dithianyl) |

| 132.7 | C1 of benzene ring (ipso to dithianyl) |

| 155.4 | C4 of benzene ring (ipso to -OH) |

Causality and Interpretation:

-

Dithiane Carbons (δ 24.5, 31.6, 50.3): The aliphatic carbons of the dithiane ring appear in the upfield region of the spectrum. The C2 carbon (δ 50.3) is the most downfield of this set due to being bonded to two sulfur atoms.

-

Aromatic Carbons (δ 115.4-155.4): The aromatic region shows four distinct signals, consistent with the para-substitution pattern.

-

The carbon bearing the hydroxyl group (C4, δ 155.4) is the most downfield due to the strong deshielding effect of the oxygen atom.[1]

-

The carbons ortho to the hydroxyl group (C3 and C5, δ 115.4) are shielded by its electron-donating resonance effect.

-

The carbons ortho to the dithianyl group (C2 and C6, δ 128.6) are relatively deshielded.

-

The ipso-carbon attached to the dithiane ring (C1, δ 132.7) is also observed in this region.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of spectroscopic grade potassium bromide (KBr) to a fine powder.

-

Add a very small amount of this compound (approximately 1% by weight) and mix thoroughly.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

IR Spectral Data and Interpretation

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretch (phenolic) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2900 | Medium | Aliphatic C-H stretch |

| 1661, 1512, 1505 | Strong-Medium | C=C aromatic ring stretches |

| 1202, 1184, 1163 | Strong | C-O stretch (phenolic) |

| ~700-900 | Strong | C-S stretch and aromatic C-H out-of-plane bending |

Causality and Interpretation:

-

O-H Stretch (~3400 cm⁻¹): The broad, strong absorption in this region is a definitive indicator of the phenolic hydroxyl group. The broadening is a direct consequence of intermolecular hydrogen bonding.[2][3]

-

C-H Stretches (~2900-3050 cm⁻¹): The absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring, while those just below are from the sp³ hybridized C-H bonds of the dithiane ring.[4]

-

Aromatic C=C Stretches (1505-1661 cm⁻¹): These sharp, medium-to-strong absorptions are typical for the stretching vibrations of the carbon-carbon double bonds within the benzene ring.[2]

-

C-O Stretch (1163-1202 cm⁻¹): The strong absorption in this region is characteristic of the stretching vibration of the phenolic C-O bond.[2]

-

C-S Stretch and Aromatic Bending (~700-900 cm⁻¹): This "fingerprint" region contains absorptions corresponding to the C-S stretching vibrations of the dithiane ring and the out-of-plane C-H bending of the para-substituted aromatic ring.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Fragmentation Pathway

Expected Fragmentation:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 212, corresponding to the molecular weight of C₁₀H₁₂OS₂. Aromatic systems tend to produce a relatively stable molecular ion.

-

Formation of the Dithianyl Cation: A primary fragmentation pathway for thioacetals is the cleavage of the bond between the aromatic ring and the dithiane group. This would result in a stable dithianyl cation.

-

Phenolic Fragmentation: Phenols can undergo fragmentation through the loss of CO, leading to characteristic cyclopentadienyl cation fragments.[6]

-

Loss of Thioformaldehyde: The dithiane ring itself can fragment, potentially through the loss of thioformaldehyde (CH₂S) units.

Diagram 3: Predicted Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

The spectroscopic data presented in this guide provides a robust and reliable foundation for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra offer unambiguous confirmation of the molecular structure, while IR spectroscopy provides rapid verification of the key functional groups. The predicted mass fragmentation pathways serve as a valuable tool for confirming the molecular weight and substructural elements. By understanding the causal relationships between molecular structure and spectroscopic output, researchers can confidently utilize this important synthetic intermediate in their work, ensuring the integrity and reproducibility of their results.

References

-

Arai, S., et al. (2002). Synthesis of New 2-(1,3-Dithianyl)phenols and Hexakis-[p-(1,3-dithian-2-yl)phenoxy]cyclotriphosphazene. Molecules, 7(1), 7-14. [Link]

-

Brown, D. (n.d.). Interpreting the C-13 NMR spectrum of phenol. Doc Brown's Chemistry. [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol. NIST Chemistry WebBook. [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

"4-(1,3-Dithian-2-yl)phenol molecular weight"

An In-depth Technical Guide to 4-(1,3-Dithian-2-yl)phenol: Synthesis, Reactivity, and Applications

Introduction

This compound stands as a pivotal synthetic intermediate at the crossroads of organic synthesis, medicinal chemistry, and materials science. Its unique bifunctional nature, featuring a reactive phenolic hydroxyl group and a versatile 1,3-dithiane moiety, makes it an invaluable building block for complex molecular architectures. The phenol group provides a handle for introducing the molecule into biological systems or polymer backbones, while the dithiane serves as a masterful "masked" carbonyl. This dithiane functionality not only protects a formyl group from unwanted reactions but, more importantly, enables a polarity reversal (umpolung) of the carbonyl carbon, transforming it into a potent nucleophile.